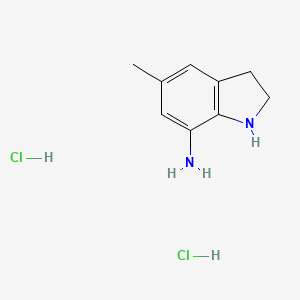

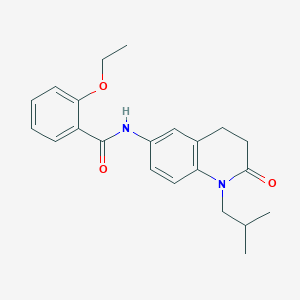

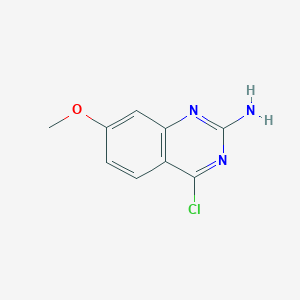

![molecular formula C22H23NO3S B2864141 N-(2-(苯并[b]噻吩-3-基)-2-羟乙基)-4-苯基四氢-2H-吡喃-4-甲酰胺 CAS No. 2097916-66-8](/img/structure/B2864141.png)

N-(2-(苯并[b]噻吩-3-基)-2-羟乙基)-4-苯基四氢-2H-吡喃-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzo[b]thiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene . It occurs naturally as a constituent of petroleum-related deposits such as lignite tar . Benzothiophene has no household use .

Synthesis Analysis

Most syntheses of benzothiophene create substituted benzothiophenes as a precursor to further reactions . An example is the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 .Molecular Structure Analysis

In the case of some benzothiophene derivatives, the molecules show weak intermolecular C–H···O interactions utilizing the keto group in addition to hydrogen bonding including hydroxyl and amino groups . π–π stacking interactions between phenyl and benzothiazole rings are observed in the crystal packing .Chemical Reactions Analysis

Benzothiophene derivatives have been synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . Some of these compounds have shown high antibacterial activities .Physical And Chemical Properties Analysis

Benzothiophene is a white solid with a density of 1.15 g/cm3 . It has a melting point of 32 °C and a boiling point of 221 °C .科学研究应用

杂环化学中的合成应用

苯并[b]噻吩衍生物由于其多功能的药理特性,在合成各种杂环化合物中至关重要。Mohareb 等人 (2004) 的研究重点是合成苯并[b]噻吩-2-基-腙酯,得到各种氮亲核试剂的衍生物,突出了该化合物在创建吡唑、异恶唑和嘧啶衍生物中的作用 Mohareb、R.、Sherif、S.、Gaber、H.、Ghabrial、S. S. 和 Aziz、S. I. (2004)。杂环合成中的硫代苯基腙酯。杂原子化学,15,15-20。这强调了该化合物在合成各种杂环骨架中的用途,这对于开发新的治疗剂至关重要。

在硫杂环合成中的作用

羟基苯并[b]噻吩衍生物是稠合硫杂环合成的关键中间体。这些衍生物的羟基可以转化为 O-氨基甲酸酯,这有助于通过定向金属化区域控制地引入取代基。这个过程对于合成具有潜在生物活性的各种羟基苯并[b]噻吩至关重要。这种方法在创建硫杂环中的重要性在一些综述中得到了详细说明,表明苯并[b]噻吩衍生物在药物化学中的多功能性和重要性 Wahidulla, S. 和 Bhattacharjee, J. (2013)。来自 Acanthus illicifolius 的苯并恶嗪类。印度科学院杂志,81,485-489。

促进交叉偶联反应

苯并[b]噻吩衍生物在铃木交叉偶联反应中充当底物,导致形成各种芳基/杂芳基噻吩-2-甲酰胺。Ahmad 等人 (2021) 通过铃木交叉偶联反应展示了 5-芳基-N-(吡嗪-2-基)噻吩-2-甲酰胺的合成,这对于研究这些化合物的电子和非线性光学性质至关重要 Ahmad、G.、Rasool、N.、Mubarik、A.、Zahoor、A. F.、Hashmi、M. A.、Zubair、M.、Bilal、M.、Hussien、M.、Akhtar、M. S. 和 Haider、S. (2021)。通过铃木交叉偶联反应轻松合成 5-芳基-N-(吡嗪-2-基)噻吩-2-甲酰胺,通过 DFT 计算研究其电子和非线性光学性质。分子,26。这突出了该化合物对开发在电子和光子学中具有潜在应用的材料的贡献。

抗菌和抗癌评估

苯并[b]噻吩衍生物的结构多功能性允许合成具有显着抗菌和抗癌活性的化合物。像 Senthilkumar 等人 (2021) 的研究,合成了 N-[4-(1,3-苯并噻唑-2-基甲酰氨基)苯基]吡嗪-2-甲酰胺并评估其生物活性,展示了苯并[b]噻吩衍生物在发现具有抗菌和抗癌特性的新治疗剂中的潜力 Senthilkumar、G.、Umarani、C. 和 Satheesh、D. (2021)。N-[4-(1,3-苯并噻唑-2-基甲酰氨基)苯基]吡嗪-2-甲酰胺的合成、光谱表征、抗菌、抗真菌和抗癌评价。亚洲有机和药物化学杂志。

安全和危害

未来方向

Benzothiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel benzothiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

属性

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-phenyloxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3S/c24-19(18-15-27-20-9-5-4-8-17(18)20)14-23-21(25)22(10-12-26-13-11-22)16-6-2-1-3-7-16/h1-9,15,19,24H,10-14H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSBLODAYIETFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)NCC(C3=CSC4=CC=CC=C43)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

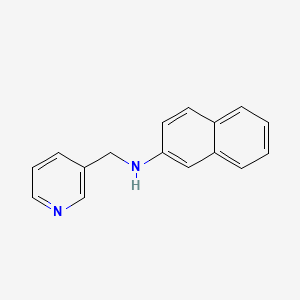

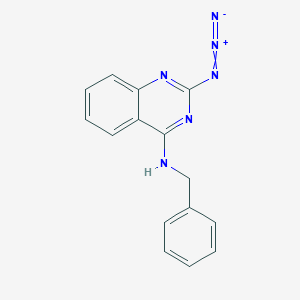

![8-[(2-hydroxyethyl)amino]-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2864058.png)

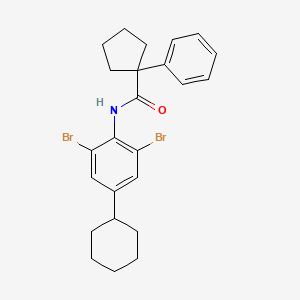

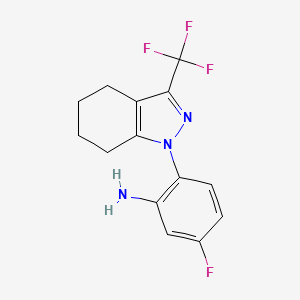

![N-[[4-(4-Methoxyphenyl)oxan-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2864063.png)

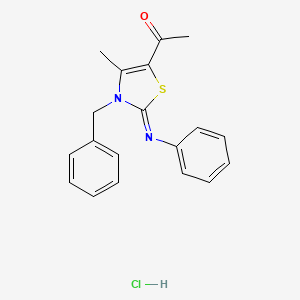

![2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B2864067.png)

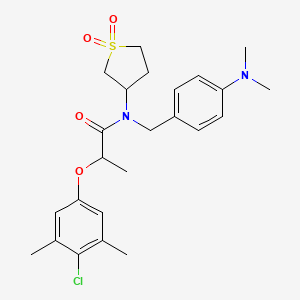

![2-[3-(trifluoromethyl)phenoxy]-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2864079.png)